3-(2-Amino-5-fluorophenoxy)propan-1-ol
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Overview
Description
3-(2-Amino-5-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12FNO2 This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-fluorophenoxy)propan-1-ol typically involves the reaction of 2-amino-5-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide and its subsequent ring-opening .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: The major products include 3-(2-Amino-5-fluorophenoxy)propan-1-one or 3-(2-Amino-5-fluorophenoxy)propanal.
Reduction: The major product is 3-(2-Amino-5-fluorophenoxy)propan-1-amine.
Substitution: The major products depend on the substituent introduced, such as 3-(2-Amino-5-iodophenoxy)propan-1-ol.
Scientific Research Applications
3-(2-Amino-5-fluorophenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-4-fluorophenoxy)propan-1-ol
- 3-(2-Amino-6-fluorophenoxy)propan-1-ol
- 3-(2-Amino-5-chlorophenoxy)propan-1-ol
Uniqueness
3-(2-Amino-5-fluorophenoxy)propan-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances the compound’s stability and can improve its binding affinity to molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(2-amino-5-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12FNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
FVUNJBVVIPFOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCO)N |
Origin of Product |
United States |
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